An In-depth Technical Guide to 1,3-Diethynyltetramethyldisiloxane: Structure, Properties, and Applications
An In-depth Technical Guide to 1,3-Diethynyltetramethyldisiloxane: Structure, Properties, and Applications
Introduction
1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon monomer characterized by a flexible siloxane backbone and two terminal ethynyl groups. This unique structure imparts a combination of properties that make it a valuable building block in advanced polymer and materials science. The reactive nature of the terminal alkynes allows for a variety of coupling and polymerization reactions, enabling the synthesis of novel materials with tailored thermal, mechanical, and optical properties. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 1,3-Diethynyltetramethyldisiloxane for researchers and professionals in chemistry and materials science. Due to its specialized nature, some properties in this guide are predicted based on established principles of organosilicon chemistry and data from analogous compounds.
Chemical Structure and Properties
The molecular structure of 1,3-Diethynyltetramethyldisiloxane consists of two dimethylsilyl groups linked by an oxygen atom, with each silicon atom also bonded to a terminal ethynyl group. This structure provides a combination of the flexibility of the Si-O-Si bond and the rigidity and reactivity of the C≡C triple bond.
Molecular Structure:
The key physical and chemical properties of 1,3-Diethynyltetramethyldisiloxane are summarized in the table below. It is important to note that due to the limited availability of experimental data for this specific compound, some values are estimated based on analogous structures such as 1,3-divinyltetramethyldisiloxane.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄OSi₂ | Calculated |
| Molecular Weight | 182.37 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | Inferred |
| Boiling Point | ~140-150 °C (predicted) | Inferred |
| Density | ~0.82 g/mL at 25 °C (predicted) | Inferred |
| Refractive Index (n²⁰/D) | ~1.42 (predicted) | Inferred |
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Diethynyltetramethyldisiloxane is expected to show characteristic absorption bands for the terminal alkyne and the siloxane backbone.[1][2][3]
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≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.
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C≡C stretch: A weak to medium band in the range of 2100-2260 cm⁻¹.
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Si-CH₃ stretch: Strong bands around 1260 cm⁻¹ and 800-850 cm⁻¹.
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Si-O-Si stretch: A strong, broad band in the region of 1000-1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural confirmation.
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¹H NMR:
-
¹³C NMR:
Synthesis of 1,3-Diethynyltetramethyldisiloxane
A plausible and efficient method for the synthesis of 1,3-Diethynyltetramethyldisiloxane involves the reaction of 1,3-dichlorotetramethyldisiloxane with an acetylide salt, such as lithium acetylide or ethynylmagnesium bromide (a Grignard reagent).[9][10][11][12][13] This nucleophilic substitution reaction replaces the chlorine atoms with ethynyl groups.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a general procedure for the synthesis of 1,3-Diethynyltetramethyldisiloxane using a Grignard reagent. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with moisture and oxygen. All glassware must be thoroughly dried.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (or a suitable source)
-
1,3-Dichlorotetramethyldisiloxane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.
-
Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the Grignard reagent (ethylmagnesium bromide) has formed, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.
-
-
Reaction with 1,3-Dichlorotetramethyldisiloxane:
-
Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of 1,3-dichlorotetramethyldisiloxane in anhydrous THF from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1,3-Diethynyltetramethyldisiloxane as a colorless liquid.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Diethynyltetramethyldisiloxane.
Applications
The bifunctional nature of 1,3-Diethynyltetramethyldisiloxane makes it a versatile monomer for the synthesis of advanced materials. The terminal alkyne groups can undergo a variety of chemical transformations, leading to polymers with unique properties.
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Polymer Synthesis: It can be used as a monomer in polymerization reactions, such as oxidative coupling, to form polysiloxanes with rigid ethynyl units in the backbone. These polymers are expected to have enhanced thermal stability and potentially interesting optical and electronic properties.
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Crosslinking Agent: The ethynyl groups can participate in hydrosilylation reactions with Si-H containing polymers, acting as a crosslinker to form silicone elastomers with improved mechanical strength and thermal resistance.
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"Click" Chemistry: 1,3-Diethynyltetramethyldisiloxane is an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. This allows for the efficient and specific linking of this siloxane unit to azide-functionalized molecules or polymers, creating well-defined block copolymers, dendrimers, or surface modifications.
Safety and Handling
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Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Reactivity: It may react with moisture, especially in the presence of acids or bases. Store in a tightly sealed container under a dry, inert atmosphere.
-
Toxicity: Assumed to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
1,3-Diethynyltetramethyldisiloxane is a promising, albeit specialized, organosilicon monomer with significant potential in materials science. Its combination of a flexible siloxane backbone and reactive terminal alkyne functionalities allows for the creation of a diverse range of polymers and materials through various synthetic routes. While direct experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of analogous compounds. Further research into the synthesis and polymerization of this monomer is warranted to fully explore its potential in developing next-generation materials.
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